(R)-Phanephos
CAS No.: 364732-88-7
Cat. No.: VC8109468
Molecular Formula: C40H34P2
Molecular Weight: 576.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 364732-88-7 |
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Molecular Formula | C40H34P2 |
Molecular Weight | 576.6 g/mol |
IUPAC Name | (11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane |
Standard InChI | InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2 |
Standard InChI Key | GYZZZILPVUYAFJ-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES | C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
(R)-Phanephos features a [2.2]paracyclophane scaffold—a bicyclic system comprising two benzene rings bridged by ethyl groups—with two diphenylphosphine substituents at the 4 and 12 positions . The ligand’s C2 symmetry and rigid backbone create a well-defined chiral environment, critical for inducing enantioselectivity. X-ray crystallography reveals that the diphenylphosphine groups adopt a pseudo-ortho configuration, positioning the phosphorus atoms to form stable chelates with transition metals .
The paracyclophane framework restricts rotational freedom, ensuring that the phosphine groups maintain a fixed spatial arrangement. This rigidity minimizes conformational flexibility in metal-ligand complexes, enhancing stereochemical control during catalytic cycles.
Synthetic Methodology
The synthesis of (R)-Phanephos proceeds via a two-step sequence starting from [2.2]paracyclophane :
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Dibromination: [2.2]Paracyclophane undergoes dibromination to yield a pseudo-para dibromide intermediate.
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Lithium-Halogen Exchange and Phosphination: Thermal isomerization converts the pseudo-para isomer to the pseudo-ortho configuration. Treatment with n-butyllithium generates a dilithium species, which reacts with chlorodiphenylphosphine (PPh₂Cl) to produce racemic PhanePhos. Enzymatic resolution using lipases separates the enantiomers, yielding (R)-PhanePhos .
This route achieves high enantiomeric excess (ee) and scalability, though the air- and moisture-sensitive intermediates necessitate inert handling conditions.
Applications in Asymmetric Catalysis
Enantioselective Hydrogenation
(R)-PhanePhos excels in rhodium- and ruthenium-catalyzed hydrogenations. For example, it mediates the asymmetric reduction of β-ketoesters to β-hydroxyesters with up to 90% ee . The ligand’s rigid structure orients the substrate’s prochiral ketone group into a favored binding pocket, ensuring preferential formation of one enantiomer. Comparative studies demonstrate superior performance over BINAP and SEGPHOS in reactions requiring high steric discrimination .
Reductive Coupling Reactions
Cyclometallated iridium-(R)-PhanePhos complexes catalyze the 2-propanol-mediated reductive coupling of 1,1-disubstituted allenes with fluoral . This reaction forms acyclic quaternary carbon stereocenters with regio-, diastereo-, and enantioselectivity >95%. The catalytic cycle involves alcohol-mediated hydrogen transfer, where the iridium center coordinates both the allene and aldehyde, aligning them for stereoselective C–C bond formation .
Carbon-Carbon Cross-Coupling
Palladium complexes of (R)-PhanePhos facilitate Suzuki-Miyaura and Heck couplings under mild conditions. The ligand’s ideal bite angle (~90°) optimizes oxidative addition and transmetallation steps, while its chiral environment induces axial chirality in biaryl products. For instance, the synthesis of integrin inhibitors for cancer therapy leverages this methodology to construct stereochemically complex scaffolds.
Mechanistic Insights
Cyclometallated Complex Formation
Iridium-(R)-PhanePhos catalysts undergo cyclometallation during catalytic cycles, forming Ir–C bonds that enhance stability and activity . Structural analysis of these complexes reveals a square-planar geometry, with the paracyclophane backbone shielding one face of the metal center. This shielding directs substrate approach, dictating enantioselectivity .
Steric and Electronic Effects
Computational studies indicate that the ortho-phenyl groups on the phosphine donors exert steric pressure on substrates, destabilizing disfavored transition states. Natural Bond Orbital (NBO) analysis further highlights charge transfer from the iridium center to the allene’s π*-orbital, polarizing the substrate for nucleophilic attack .
Physical and Chemical Properties
The ligand’s sensitivity to oxidation necessitates storage under argon or nitrogen.
Biological and Medicinal Relevance
Beyond catalysis, (R)-PhanePhos aids in synthesizing α₅β₁ integrin inhibitors, which suppress angiogenesis in tumors. The ligand’s ability to forge stereocenters in polycyclic ethers also benefits natural product synthesis, including marine neurotoxins.
Future Directions
Emerging applications include frustrated Lewis pair (FLP) chemistry, where (R)-PhanePhos derivatives activate H₂ for diastereoselective hydrosilylation. Additionally, encapsulation of small molecules (e.g., CO) within metallocyclophanes could yield novel materials for gas storage or sensing.
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